molecular formula C10H8Cl2O B1609006 4-(2,4-Dichlorophenyl)but-3-en-2-one CAS No. 61888-78-6

4-(2,4-Dichlorophenyl)but-3-en-2-one

Cat. No. B1609006
CAS RN: 61888-78-6
M. Wt: 215.07 g/mol
InChI Key: SAEQHTBHPNKKRX-UHFFFAOYSA-N
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Description

“4-(2,4-Dichlorophenyl)but-3-en-2-one” is a chemical compound with the molecular formula C10H8Cl2O . It has a molecular weight of 215.07600 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,4-Dichlorophenyl)but-3-en-2-one” include a density of 1.28g/cm3, a boiling point of 336.2ºC at 760 mmHg, and a melting point of 83-85ºC .

Scientific Research Applications

  • Synthesis and Crystal Structures :

    • Salian et al. (2018) synthesized chalcone derivatives including 4-(2,4-Dichlorophenyl)but-3-en-2-one by a base catalyzed Claisen-Schmidt condensation reaction. They characterized these compounds using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).
  • Molecular Structure Analysis :

    • Mary et al. (2015) synthesized a compound using 2,4-dichloroacetophenone and studied its structure using IR and X-ray diffraction. They also performed vibrational wavenumber calculations and first hyperpolarizability studies (Mary et al., 2015).
  • Spectroscopic Study :

    • Mabied et al. (2016) conducted a stereoselective synthesis of a compound involving 2,4-dichlorophenyl groups. They used various computational methods to calculate optimized geometrical parameters and studied molecular electrostatic potential (Mabied et al., 2016).
  • Electronic Properties and Chemical Reactivity :

    • Adole et al. (2020) examined a derivative of 4-(2,4-Dichlorophenyl)but-3-en-2-one for its geometrical entities, electronic properties, and chemical reactivity using density functional theory (DFT). They synthesized the compound and characterized it using FT-IR, NMR, and other techniques (Adole et al., 2020).
  • Photogeneration and Reactivity Study :

    • Protti et al. (2004) explored the photochemistry of derivatives of 4-(2,4-Dichlorophenyl)but-3-en-2-one. Their study mainly led to reductive dehalogenation and provided insight into the cationic mechanism of addition to alkenes (Protti et al., 2004).

properties

IUPAC Name

(E)-4-(2,4-dichlorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEQHTBHPNKKRX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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